[(3-Bromophenyl)sulfanyl]acetyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62580-42-1 |
|---|---|
Molecular Formula |
C8H6BrClOS |
Molecular Weight |
265.56 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylacetyl chloride |
InChI |
InChI=1S/C8H6BrClOS/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 |
InChI Key |
MLPZOZYBFGTUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(=O)Cl |
Origin of Product |
United States |
Contextualization and Structural Significance of 3 Bromophenyl Sulfanyl Acetyl Chloride
General Overview of Acyl Halide Chemistry
Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen atom (-X, where X = F, Cl, Br, I). chemguide.co.uk Their general formula is R-CO-X. Acyl chlorides (R-CO-Cl) are the most common and widely used members of this family. wikipedia.org
The chemistry of acyl halides is dominated by the highly electrophilic nature of the carbonyl carbon. This electrophilicity arises from the inductive electron-withdrawing effects of both the halogen and the oxygen atoms, which creates a significant partial positive charge on the carbonyl carbon. chemistrystudent.comstudymind.co.uk This makes acyl halides highly susceptible to nucleophilic attack. chemistrystudent.com
Acyl halides are among the most reactive of the carboxylic acid derivatives. wikipedia.org This high reactivity makes them valuable intermediates in organic synthesis, as they can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. wikipedia.org The general mechanism for these transformations involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the halide ion as a leaving group. chemistrystudent.com
The synthesis of acyl chlorides is typically achieved by treating a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). prepchem.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.
Significance of the Thioether (Sulfanyl) Linkage in Organic Molecules
A thioether, or sulfanyl (B85325) linkage, is a functional group containing a sulfur atom connected to two organic groups (R-S-R'). It is the sulfur analog of an ether (R-O-R'). The presence of a sulfur atom in place of an oxygen atom imparts distinct chemical and physical properties to the molecule.
Thioethers can be synthesized through various methods, with one common approach being the reaction of a thiolate anion (RS⁻) with an alkyl halide in a nucleophilic substitution reaction. They are found in a variety of biologically important molecules, including the amino acid methionine and the coenzyme biotin.
Structural Features and Reactivity Context of [(3-Bromophenyl)sulfanyl]acetyl chloride
The structure of this compound integrates the reactive acyl chloride functionality with the electronic and steric influences of the 3-bromophenyl and sulfanyl groups. A detailed analysis of its structural features provides insight into its expected reactivity.
| Property | Description |
| Molecular Formula | C₈H₆BrClOS |
| Key Functional Groups | Acyl Chloride (-COCl), Thioether (-S-), Bromophenyl (Br-C₆H₄-) |
The carbonyl carbon in this compound is highly electrophilic, a characteristic feature of acyl chlorides. chemistrystudent.com The primary drivers for this high electrophilicity are the strong inductive electron-withdrawing effects of the chlorine and oxygen atoms directly attached to the carbonyl carbon. studymind.co.uk These atoms pull electron density away from the carbon, creating a significant partial positive charge and making it a prime target for nucleophilic attack. chemistrystudent.com
The bromophenyl group in the meta-position (3-position) plays a significant role in modulating the electronic properties of the molecule. The bromine atom is an electronegative element and therefore exerts an electron-withdrawing inductive effect (-I effect) on the phenyl ring. This inductive effect decreases the electron density of the aromatic ring.
In addition to the inductive effect, the bromine atom possesses lone pairs of electrons that can participate in resonance with the π-system of the phenyl ring (a +R or +M effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. This makes the bromophenyl group as a whole a weakly deactivating group in the context of electrophilic aromatic substitution.
This specific geometry, along with the potential for rotation around the C-S and C-C single bonds, will determine the preferred spatial arrangement of the bromophenyl and acetyl chloride groups relative to each other. The conformational preferences of aryl thioethers are a balance between steric hindrance and electronic interactions. The molecule will adopt a conformation that minimizes steric clashes and maximizes favorable electronic interactions.
The orientation of the bromophenyl ring with respect to the rest of the molecule can impact the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles. While the S-bridge provides some flexibility, certain conformations might partially shield the reaction center, potentially influencing the rate of reaction. Furthermore, the electronic communication between the bromophenyl ring and the acetyl chloride group, though dampened by the methylene (B1212753) (-CH₂-) group, is mediated by this sulfur bridge.
Synthetic Methodologies for 3 Bromophenyl Sulfanyl Acetyl Chloride and Analogous Structures
Direct Synthesis Routes from Corresponding Carboxylic Acids
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the carboxylic acid is substituted by a chlorine atom, yielding a highly reactive species useful for subsequent reactions. This conversion is typically achieved using one of several common chlorinating agents.
Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its efficiency and the convenient nature of its byproducts. When [(3-Bromophenyl)sulfanyl]acetic acid is treated with thionyl chloride, the products are the desired acetyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). Both SO₂ and HCl are gases, which simplifies the purification of the final product.
The reaction can be performed neat (using excess thionyl chloride as the solvent) or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343). Often, the reaction mixture is heated to reflux to ensure complete conversion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Table 1: Typical Reaction Conditions for Thionyl Chloride Mediated Acyl Chloride Synthesis
| Parameter | Condition | Purpose |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Stoichiometry | 1.1 - 5.0 equivalents (or neat) | Ensures complete consumption of the starting material |
| Solvent | Dichloromethane, Toluene, or Neat | Provides a medium for the reaction |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | Accelerates the rate of reaction |
| Temperature | Room Temperature to Reflux (e.g., ~78°C) | Provides energy to overcome the activation barrier |
| Workup | Removal of solvent and excess reagent in vacuo | Isolates the crude acyl chloride product |
Oxalyl chloride, (COCl)₂, is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often preferred for smaller-scale reactions or when milder conditions are required, as the reaction can typically be run at room temperature. Similar to thionyl chloride, the byproducts are gaseous (CO₂, CO, and HCl), which facilitates purification.
The procedure generally involves dissolving the carboxylic acid in an anhydrous aprotic solvent, such as dichloromethane, and adding oxalyl chloride, often in the presence of a catalytic amount of DMF. harvard.edu The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species in the catalytic cycle. The reaction is typically rapid, with vigorous gas evolution observed upon addition of the reagent. researchgate.net
Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are classic reagents for the synthesis of acyl chlorides. nih.gov
Phosphorus Pentachloride (PCl₅): The reaction of a carboxylic acid with PCl₅ produces the acyl chloride, hydrogen chloride, and phosphorus oxychloride (POCl₃). nih.gov The reaction is typically performed by mixing the solid reactants, sometimes in an inert solvent. A key challenge with this method is the separation of the desired acyl chloride from the phosphorus oxychloride byproduct, which often requires careful fractional distillation. nih.gov
Phosphorus Trichloride (PCl₃): When PCl₃ is used, three equivalents of the carboxylic acid react with one equivalent of PCl₃ to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). nih.gov This reaction is generally less vigorous than that with PCl₅. Again, separation of the product via distillation is the standard purification method. nih.gov
Multistep Syntheses Incorporating the Sulfanyl (B85325) Moiety
A common and versatile strategy for preparing [(3-Bromophenyl)sulfanyl]acetyl chloride involves a multistep approach. This method first constructs the precursor carboxylic acid, [(3-Bromophenyl)sulfanyl]acetic acid, by forming the key carbon-sulfur bond.
The formation of the aryl thioether linkage is most commonly achieved through an S-alkylation reaction, a variant of the Williamson ether synthesis. In this approach, 3-bromothiophenol (B44568) acts as the nucleophile, and a haloacetic acid derivative serves as the electrophile.
A typical procedure involves the deprotonation of 3-bromothiophenol with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the more nucleophilic thiophenoxide anion. This is followed by the addition of a haloacetate, such as ethyl chloroacetate. The thiophenoxide displaces the halide in an Sₙ2 reaction to form ethyl 2-((3-bromophenyl)thio)acetate. Subsequent hydrolysis of the ester group, typically under basic conditions (e.g., using aqueous sodium hydroxide) followed by acidic workup, yields the target carboxylic acid, [(3-Bromophenyl)sulfanyl]acetic acid.
Table 2: Representative Multistep Synthesis of [(3-Bromophenyl)sulfanyl]acetic acid
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1. S-Alkylation | 3-Bromothiophenol | Ethyl Chloroacetate | Base (e.g., NaOH, NaOEt) in a solvent (e.g., Ethanol) | Ethyl 2-((3-bromophenyl)thio)acetate |
| 2. Hydrolysis | Ethyl 2-((3-bromophenyl)thio)acetate | - | Base (e.g., NaOH (aq)), then Acid (e.g., HCl (aq)) | [(3-Bromophenyl)sulfanyl]acetic acid |
Once [(3-Bromophenyl)sulfanyl]acetic acid has been synthesized via the multistep route described above, the final step is the conversion of the carboxylic acid to the acetyl chloride. This late-stage functionalization is identical to the direct synthesis routes discussed in section 2.1. The choice of chlorinating agent—thionyl chloride, oxalyl chloride, or a phosphorus halide—would be made based on factors such as scale, desired purity, and compatibility with the thioether functionality. Given its reliability and the ease of byproduct removal, treatment with either thionyl chloride or oxalyl chloride in an inert solvent is a common and effective method for this final transformation.
Catalytic Approaches in Thioether and Acyl Chloride Formation (e.g., ZnCl2 mediated acylations)
Modern organic synthesis increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. In the context of this compound, catalytic approaches are pivotal for both the formation of the aryl thioether bond and the conversion of the carboxylic acid precursor to the final acyl chloride.
Thioether Bond Formation: The creation of the aryl thioether linkage, Ar–S–R, is frequently accomplished through transition-metal-catalyzed cross-coupling reactions. These methods have become central to C–S bond formation due to their broad substrate scope and functional group tolerance. researchgate.net Catalytic systems based on palladium, copper, and nickel are the most employed for this purpose. researchgate.netorgsyn.org The general mechanism involves the oxidative addition of a metal catalyst to an aryl halide (like 3-bromotoluene), followed by coordination with a thiol and subsequent reductive elimination to yield the aryl thioether product. google.com
Copper-catalyzed methods are particularly noteworthy due to the low cost and toxicity of copper. researchgate.net For instance, the coupling of aryl iodides with thioglycolic acid can be catalyzed by copper to yield arylthio acetic acids directly. organic-chemistry.org Similarly, cobalt and nickel complexes have been shown to effectively catalyze the coupling of aryl halides with various thiols under mild conditions. researchgate.net These advancements focus on using non-precious metal catalysts and developing new types of bond-forming processes to improve the sustainability of thioether synthesis. researchgate.net
Acyl Chloride Formation: While the conversion of carboxylic acids to acyl chlorides is often achieved with stoichiometric reagents like thionyl chloride or oxalyl chloride, Lewis acid catalysis can facilitate acylation reactions. Zinc chloride (ZnCl₂), a versatile Lewis acid, is known to catalyze acylation reactions, including Friedel-Crafts acylation, where it activates an acyl halide towards nucleophilic attack. organic-chemistry.org In the context of acyl chloride synthesis itself, its role is more aligned with activating the acylating agent. For example, mixtures of zinc chloride and acetyl chloride can act as a source of acetylium ions for acylation processes. google.com While not a direct catalyst for converting a carboxylic acid to an acyl chloride in the same way thionyl chloride works, ZnCl₂ can be employed to mediate the formation of related compounds like carboxylic anhydrides from acyl pyridazinones, demonstrating its utility in activating acyl systems. researchgate.netresearchgate.net The development of catalytic methods for acyl chloride formation aims to replace harsh, stoichiometric reagents with milder, more efficient alternatives.
Table 1: Catalysts in Thioether and Acylation Reactions
| Transformation | Catalyst Type | Examples | Key Features |
|---|---|---|---|
| Aryl Thioether Formation | Transition Metal | Palladium (Pd), Copper (Cu), Nickel (Ni), Cobalt (Co) complexes | Enables C-S cross-coupling of aryl halides and thiols; offers broad substrate scope. researchgate.netorgsyn.org |
| Acylation Reactions | Lewis Acid | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃) | Activates acylating agents for reactions like Friedel-Crafts acylation. organic-chemistry.orggoogle.com |
Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound fundamentally depends on the successful preparation and subsequent chemical modification of its key precursor, (3-Bromophenyl)thioacetic acid. This process involves the initial construction of the thioacetic acid derivative followed by a crucial halogenation step.
The primary precursor, (3-bromophenyl)thioacetic acid, can be synthesized through several reliable routes. The most direct approach involves the nucleophilic substitution reaction between 3-bromothiophenol and a haloacetic acid, such as chloroacetic acid or bromoacetic acid, typically in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the C-S bond.
Alternatively, modern cross-coupling strategies can be employed. A copper-catalyzed reaction between an aryl halide (e.g., 1-bromo-3-iodobenzene) and thioglycolic acid provides a direct route to the desired arylthio acetic acid. organic-chemistry.org Another powerful method is the palladium-catalyzed coupling of 3-bromobenzyl bromide with potassium thioacetate. wikipedia.org This forms S-(3-bromophenyl)methyl thioacetate, which can then be hydrolyzed under basic conditions to yield the corresponding thiol, followed by alkylation with a haloacetic acid. This multi-step sequence allows for the purification of intermediates and offers flexibility in synthesis. chemicalbook.com
The final step in the synthesis of this compound is the conversion of the carboxylic acid functional group of (3-bromophenyl)thioacetic acid into a more reactive acyl chloride. This transformation is a standard and essential functional group interconversion in organic chemistry.
The most common and effective laboratory method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). organic-chemistry.orgwikipedia.org This reaction is highly favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. chemicalbook.com The reaction can be catalyzed by dimethylformamide (DMF). organic-chemistry.org
Other established halogenating agents can also be employed for this purpose. These include:
Phosphorus(V) chloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, along with phosphoryl chloride (POCl₃) and HCl as byproducts. organic-chemistry.org
Phosphorus(III) chloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, yielding phosphorous acid (H₃PO₃) as a byproduct. organic-chemistry.org
Oxalyl chloride ((COCl)₂): This reagent is often used for milder and more selective conversions. It reacts with carboxylic acids, typically in the presence of a catalytic amount of DMF, to give the acyl chloride and gaseous byproducts (CO₂, CO, and HCl). organic-chemistry.org
The choice of reagent can depend on the scale of the reaction, the presence of other sensitive functional groups in the molecule, and the desired purity of the final product. For many applications, thionyl chloride offers the best balance of reactivity, cost, and ease of work-up.
Table 2: Common Reagents for Carboxylic Acid to Acyl Chloride Conversion
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Widely used; byproducts are easily removed. wikipedia.orgchemicalbook.com |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Effective solid reagent; requires separation from liquid byproduct. organic-chemistry.org |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent; less vigorous reaction than PCl₅. |
| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl (gaseous) | Milder and more selective reagent, often used with a DMF catalyst. organic-chemistry.org |
Reactivity Profiles and Mechanistic Investigations of 3 Bromophenyl Sulfanyl Acetyl Chloride
Nucleophilic Acyl Substitution Reactionsvanderbilt.edulibretexts.orgyoutube.com
Reaction with Oxygen Nucleophiles (Alcohols, Phenols) for Esterificationorganic-chemistry.orgsigmaaldrich.com
[(3-Bromophenyl)sulfanyl]acetyl chloride readily reacts with alcohols and phenols to form the corresponding esters. libretexts.org This esterification process is typically vigorous and results in the formation of an ester and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction involves the attack of the lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com While the reaction with alcohols is generally rapid, the reaction with phenols can be slightly less vigorous due to the modified reactivity of the hydroxyl group attached to the benzene (B151609) ring. chemguide.co.uklibretexts.org The general reaction can be summarized as follows:
General Reaction: R-OH + this compound → [(3-Bromophenyl)sulfanyl]acetate ester + HCl
| Nucleophile (R-OH) | Product |
| Ethanol | Ethyl [(3-bromophenyl)sulfanyl]acetate |
| Phenol | Phenyl [(3-bromophenyl)sulfanyl]acetate |
This method is an effective way to synthesize various esters under relatively mild conditions, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.orgresearchgate.net
Reaction with Nitrogen Nucleophiles (Amines, Hydrazines) for Amide Formationyoutube.comlibretexts.orgsigmaaldrich.comwikipedia.org
The reaction of this compound with nitrogen-containing nucleophiles such as ammonia (B1221849), primary amines, and secondary amines is a common and efficient method for the synthesis of amides. fishersci.co.uk These reactions are typically fast and exothermic. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbonyl carbon. savemyexams.comyoutube.com The subsequent elimination of a chloride ion and a proton results in the formation of the corresponding amide. savemyexams.comyoutube.com
Reaction with Amines: R₂NH + this compound → N,N-disubstituted [(3-bromophenyl)sulfanyl]acetamide + HCl
Due to the formation of hydrochloric acid, the reaction is often carried out with two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the acid. youtube.com Alternatively, an external base like pyridine can be used. fishersci.co.uk
| Nucleophile | Product |
| Ammonia | [(3-Bromophenyl)sulfanyl]acetamide |
| Diethylamine | N,N-Diethyl-[(3-bromophenyl)sulfanyl]acetamide |
| Aniline | N-Phenyl-[(3-bromophenyl)sulfanyl]acetamide |
Reaction with Sulfur Nucleophiles (Thiols) for Thioester Formationlibretexts.org
Thioesters can be synthesized by the reaction of this compound with thiols (mercaptans). researchgate.nettaylorandfrancis.com This reaction is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile. wikipedia.org The reaction typically proceeds readily, especially in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate salt. wikipedia.org
General Reaction: R-SH + this compound → S-alkyl/aryl [(3-bromophenyl)sulfanyl]thioacetate + HCl
| Nucleophile (R-SH) | Product |
| Ethanethiol | S-Ethyl [(3-bromophenyl)sulfanyl]thioacetate |
| Thiophenol | S-Phenyl [(3-bromophenyl)sulfanyl]thioacetate |
Reactivity with Other Carbon Nucleophiles (e.g., Enolates, Grignard Reagents)
This compound also reacts with carbon-based nucleophiles. With Grignard reagents (R-MgX), the reaction typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the acyl chloride to form a ketone. brainly.inchemistryscl.com However, because ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent will attack the newly formed ketone to yield a tertiary alcohol after an aqueous workup. chemistryscl.comstackexchange.com It is often difficult to stop the reaction at the ketone stage due to the high reactivity of the Grignard reagent. stackexchange.com
Reaction with excess Grignard Reagent: 2 R-MgX + this compound → Tertiary alcohol (after workup)
Less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), are known to react with acyl chlorides to produce ketones, as they are generally unreactive towards the ketone product. chemistrysteps.com
Mechanistic Pathways of Nucleophilic Acyl Substitution: Addition-Elimination Mechanism and Tetrahedral Intermediatesvanderbilt.eduyoutube.com
The generally accepted mechanism for nucleophilic acyl substitution reactions of acyl chlorides is the addition-elimination mechanism . libretexts.orgchemistrysteps.commasterorganicchemistry.com This two-step process is initiated by the nucleophilic attack on the electrophilic carbonyl carbon. vanderbilt.educhemistrysteps.com This addition step breaks the carbon-oxygen π-bond and forms a transient, sp³-hybridized tetrahedral intermediate . masterorganicchemistry.comic.ac.ukwikipedia.org This intermediate is typically short-lived and unstable. ic.ac.uknih.gov
In the second step, the tetrahedral intermediate collapses. vanderbilt.eduyoutube.com The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. chemistrysteps.comchemguide.co.uk This elimination step restores the planarity of the carbonyl group and yields the final substitution product. masterorganicchemistry.com The existence of these tetrahedral intermediates, while often fleeting, is a cornerstone of understanding the reactivity of carbonyl compounds. ic.ac.ukwikipedia.orgtaylorandfrancis.com
Electrophilic Aromatic Acylation (Friedel-Crafts Type Reactions)vanderbilt.educhemistrysteps.comsigmaaldrich.comsavemyexams.combocsci.comlibretexts.org
This compound can act as an electrophile in Friedel-Crafts acylation reactions. sigmaaldrich.commasterorganicchemistry.com In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), an acylium ion is generated. sigmaaldrich.commasterorganicchemistry.comkhanacademy.org This highly electrophilic acylium ion is then attacked by an aromatic ring, leading to the formation of an aryl ketone through electrophilic aromatic substitution. libretexts.orgorganic-chemistry.orglibretexts.org
Generation of the Acylium Ion: this compound + AlCl₃ → [(3-Bromophenyl)sulfanyl]acetylium ion + AlCl₄⁻
Acylation of Benzene: C₆H₆ + [(3-Bromophenyl)sulfanyl]acetylium ion → 1-Phenyl-2-[(3-bromophenyl)sulfanyl]ethan-1-one + H⁺
This reaction is a valuable method for forming carbon-carbon bonds and synthesizing aromatic ketones. An important feature of Friedel-Crafts acylation is that the product ketone is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution. organic-chemistry.org
Intramolecular Friedel-Crafts acylation can also occur if the molecule contains a suitably positioned aromatic ring, leading to the formation of cyclic ketones. science.govmasterorganicchemistry.com
Role of Lewis Acid Catalysts (e.g., AlCl3, FeCl3) in Activating the Acyl Chloride
In electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation, Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) play a crucial role in activating the acylating agent. The primary function of the Lewis acid is to increase the electrophilicity of the acyl chloride, making it reactive enough to overcome the aromatic stability of the substrate. This principle is directly applicable to the activation of this compound.
The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acetyl chloride group. The Lewis acid, being an electron-deficient species, accepts a lone pair of electrons from the chlorine atom, forming a complex. This interaction polarizes the carbon-chlorine bond, weakening it and placing a partial positive charge on the carbonyl carbon. This polarization significantly enhances the electrophilic character of the carbonyl carbon, priming it for nucleophilic attack by an aromatic ring.
In many cases, this complex is the active electrophile. However, the complex can further dissociate to form a discrete acylium ion, which is a potent electrophile. A stoichiometric amount of the Lewis acid is typically required because the resulting ketone product is also a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle. This complex is then hydrolyzed during aqueous workup to yield the final ketone product and regenerate the Lewis acid, albeit in a hydrated form.
Table 1: Common Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Formula | Typical Application |
|---|---|---|
| Aluminum Chloride | AlCl₃ | General purpose, highly reactive acylations. |
| Iron(III) Chloride | FeCl₃ | A common alternative to AlCl₃. |
| Boron Trifluoride | BF₃ | Used in some acylation reactions. |
| Zinc Chloride | ZnCl₂ | A milder Lewis acid, used for activated substrates. |
Regioselectivity and Stereoselectivity in Aromatic Substitution
Regioselectivity in Friedel-Crafts acylation is determined by the substituents already present on the aromatic substrate, not by the structure of the acyl chloride itself. When this compound is used to acylate an aromatic compound, the incoming acyl group will be directed to specific positions on the substrate's ring based on the electronic and steric effects of the existing groups.
Activating Groups (e.g., -CH₃, -OCH₃) on the substrate direct the incoming electrophile to the ortho and para positions.
Deactivating Groups (e.g., -NO₂, -CN) direct the incoming electrophile to the meta position.
Halogens (e.g., -Cl, -Br) are deactivating but are ortho, para-directing.
For example, the acylation of toluene (B28343) with this compound would predominantly yield the para-substituted product, 1-(4-methylphenyl)-2-[(3-bromophenyl)sulfanyl]ethan-1-one, due to the steric hindrance of the methyl group at the ortho positions.
Stereoselectivity is not a typical feature of Friedel-Crafts acylation unless a chiral center is already present in either the substrate or the acylating agent. The acylium ion intermediate is planar, and its attack by the aromatic ring does not inherently create a new stereocenter. If the substrate is chiral, it can potentially influence the approach of the acylium ion, leading to a diastereomeric excess in the product. However, for simple, achiral aromatic substrates, the reaction involving this compound is not expected to be stereoselective.
Kinetic Studies of Friedel-Crafts Acylations Involving Acetyl Chlorides
The reaction generally follows a second-order or third-order rate law, depending on the specific mechanism and conditions. The rate is typically dependent on the concentrations of the aromatic substrate and the acyl chloride-Lewis acid complex. Aromatic compounds with electron-donating groups (activating groups) react faster than benzene, while those with electron-withdrawing groups (deactivating groups) react more slowly. This is because activating groups stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.
Table 2: Relative Reaction Rates of Acylation for Various Aromatic Substrates (Hypothetical) This table illustrates the expected trend in reactivity for the acylation with an acetyl chloride. The rates are relative to benzene.
| Aromatic Substrate | Substituent | Electronic Effect | Relative Rate (k_rel) |
| Anisole (C₆H₅OCH₃) | -OCH₃ | Activating | ~1 x 10⁶ |
| Toluene (C₆H₅CH₃) | -CH₃ | Activating | ~150 |
| Benzene (C₆H₆) | -H | Neutral | 1 |
| Chlorobenzene (C₆H₅Cl) | -Cl | Deactivating | ~0.03 |
| Nitrobenzene (C₆H₅NO₂) | -NO₂ | Deactivating | ~1 x 10⁻⁷ |
Hydrolysis Reactions
Acyl chlorides, including this compound, are highly reactive towards nucleophiles, most notably water. The hydrolysis reaction is typically rapid and highly exothermic. Kinetic studies on the hydrolysis of various acyl chlorides show that the reaction mechanism can range from a bimolecular nucleophilic substitution (Sₙ2-like) to a unimolecular, dissociative mechanism (Sₙ1-like), depending on the structure of the acyl chloride and the solvent.
For a typical primary acyl chloride like this compound, the hydrolysis in water likely proceeds through a bimolecular mechanism. This involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the chloride ion and deprotonation to yield the carboxylic acid.
Thermodynamically, the hydrolysis of acyl chlorides is a highly favorable process, characterized by a large negative Gibbs free energy change (ΔG). The reaction is enthalpically driven due to the formation of a stable carboxylic acid and hydrochloric acid from the higher-energy acyl chloride. The entropy of activation (ΔS‡) for bimolecular hydrolysis is typically negative, consistent with an associative mechanism where two molecules (acyl chloride and water) combine in the rate-determining step.
Table 3: Representative Thermodynamic Parameters for Acyl Chloride Hydrolysis
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism Type |
|---|---|---|---|
| Benzoyl Chloride | 17.5 | -13.4 | Sₙ2-like |
| Dimethylcarbamoyl chloride | 20.7 | -8.2 | Borderline Sₙ1/Sₙ2 |
Note: Data are for representative compounds and illustrate general trends.
The hydrolysis of this compound results in the quantitative formation of its corresponding carboxylic acid, [(3-bromophenyl)sulfanyl]acetic acid, and hydrochloric acid (HCl). This reaction is a straightforward nucleophilic acyl substitution where water acts as the nucleophile.
C₈H₆BrClOS + H₂O → C₈H₇BrO₂S + HCl
This transformation is a common and often unavoidable side reaction when handling acyl chlorides in the presence of moisture. It is also the basis for converting acyl chlorides into carboxylic acids when desired for synthetic purposes.
Other Significant Reaction Pathways
The reactivity of this compound is not limited to reactions at the acyl chloride. The presence of the carbonyl group and the aryl bromide moiety opens up a diverse range of transformations, allowing for its use as a versatile intermediate in organic synthesis. This section explores other significant reaction pathways, including reduction of the carbonyl, cross-coupling reactions at the carbon-bromine bond, and cyclization strategies to form complex heterocyclic systems.
Reduction of the Carbonyl Group
The acyl chloride functional group is highly susceptible to reduction, a fundamental transformation in organic chemistry that converts the carbonyl group into an alcohol. wikipedia.org Depending on the choice of reducing agent and reaction conditions, this compound can be selectively reduced to the corresponding aldehyde or further reduced to the primary alcohol.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the acyl chloride completely to the primary alcohol, 2-[(3-bromophenyl)sulfanyl]ethan-1-ol. libretexts.orgyoutube.com The reaction proceeds via a nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde. libretexts.org
Conversely, the selective reduction to the aldehyde, 2-[(3-bromophenyl)sulfanyl]acetaldehyde, requires the use of less reactive or sterically hindered hydride reagents. wikipedia.org Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures can effectively stop the reduction at the aldehyde stage. wikipedia.org Another classical method for this partial reduction is the Rosenmund reduction, which employs catalytic hydrogenation using a "poisoned" palladium catalyst (e.g., Lindlar's catalyst) to prevent over-reduction of the aldehyde. libretexts.org
These reduction pathways significantly enhance the synthetic utility of the parent compound, providing access to either the aldehyde or the alcohol, which are valuable precursors for further functionalization.
| Reducing Agent | Conditions | Product | Product Structure |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF 2. Aqueous workup | 2-[(3-Bromophenyl)sulfanyl]ethan-1-ol | |
| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | Low temperature (e.g., -78 °C) in THF | 2-[(3-Bromophenyl)sulfanyl]acetaldehyde | |
| Diisobutylaluminium hydride (DIBAL-H) | 1 equivalent, low temperature (e.g., -78 °C) | 2-[(3-Bromophenyl)sulfanyl]acetaldehyde | |
| H₂ / Pd-BaSO₄ (Rosenmund Reduction) | "Poisoned" catalyst (e.g., with quinoline-sulfur) | 2-[(3-Bromophenyl)sulfanyl]acetaldehyde |
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The aryl bromide moiety in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring, dramatically increasing molecular complexity.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nsf.govmdpi.com This method is widely used for the synthesis of biaryl compounds and is tolerant of many functional groups, including the acyl chloride if conditions are carefully controlled. nih.gov
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it a go-to method for synthesizing arylamines. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. libretexts.orgnih.gov The reaction typically proceeds with high regioselectivity and stereoselectivity. Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic systems. libretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an aryl-alkyne conjugate. mdpi.org This transformation is highly valuable for introducing alkynyl moieties into aromatic systems.
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand; Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Aryl-alkene derivatives |
| Buchwald-Hartwig Amination | Primary or Secondary Amine (R¹R²NH) | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, RuPhos); Base (e.g., NaOtBu) | N-Aryl amine derivatives |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃); Base (e.g., Et₃N) | Aryl-substituted alkene derivatives |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ and CuI; Base (e.g., Et₃N, Piperidine) | Di-substituted alkyne derivatives |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Biaryl, vinyl, or alkyl-substituted arenes |
Cyclization Reactions Leading to Heterocyclic Systems
This compound and its immediate derivatives serve as valuable precursors for the synthesis of sulfur-containing heterocyclic systems. Through intramolecular reactions, the side chain can be induced to cyclize onto the aromatic ring, forming fused ring structures that are prevalent in medicinal chemistry and materials science.
One prominent strategy involves the conversion of the acetyl chloride into a suitable intermediate that can undergo intramolecular cyclization. For instance, reaction with an amine (e.g., aniline) would yield an N-aryl-2-[(3-bromophenyl)sulfanyl]acetamide. This intermediate could then be subjected to conditions promoting an intramolecular C-H arylation or a related cyclization to form a dibenzothiazine derivative.
Another approach is an intramolecular Friedel-Crafts-type reaction. The parent 2-[(3-bromophenyl)sulfanyl]acetic acid (obtained by hydrolysis of the acyl chloride) can undergo acid-catalyzed cyclization and dehydration. cymitquimica.com This reaction typically leads to the formation of a thianaphthenone (benzo[b]thiophenone) ring system. The position of the bromine atom influences the regioselectivity of the cyclization.
Furthermore, if the bromine atom is first replaced via a cross-coupling reaction to introduce a group with a reactive site (e.g., an amino or hydroxyl group in the ortho position of a newly introduced aryl ring), subsequent intramolecular condensation with the acetyl chloride or its derivatives can lead to the formation of more complex, multi-ring heterocyclic structures. bibliomed.org
| Intermediate Derivative | Reaction Type | Heterocyclic Product Core |
|---|---|---|
| 2-[(3-Bromophenyl)sulfanyl]acetic acid | Intramolecular Friedel-Crafts Acylation | Brominated Benzo[b]thiophen-3(2H)-one |
| N-Aryl-2-[(3-bromophenyl)sulfanyl]acetamide | Intramolecular C-H Arylation (e.g., Buchwald-Hartwig type) | Dibenzothiazine derivative |
| Derivative from coupling with 2-aminophenol | Intramolecular Amidation/Cyclization | Benzothiazine-fused heterocycle |
Spectroscopic Elucidation and Structural Analysis of 3 Bromophenyl Sulfanyl Acetyl Chloride
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of its bonds.
The carbonyl (C=O) stretching vibration in acyl chlorides is a particularly strong and sharp absorption band that appears at a characteristically high frequency in the IR spectrum. This high frequency is attributed to the inductive effect of the electronegative chlorine atom, which strengthens the C=O bond. For saturated acyl chlorides, this band is typically observed in the range of 1810-1775 cm⁻¹. The presence of conjugation with an aromatic ring or a double bond can lower this frequency to the 1780-1760 cm⁻¹ region. In the case of [(3-Bromophenyl)sulfanyl]acetyl chloride, the carbonyl stretching frequency is a key diagnostic feature for the identification of the acyl chloride functional group.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Acyl Chloride (C=O) | Stretching | 1770 - 1815 |
This interactive table provides the expected range for the carbonyl stretching frequency in acyl chlorides.
The sulfanyl (B85325) (C-S) stretching vibration typically appears as a weak to medium absorption in the region of 710-570 cm⁻¹. However, its identification can sometimes be challenging due to its low intensity and the presence of other absorptions in the fingerprint region of the spectrum.
The bromophenyl group exhibits several characteristic vibrations. The C-Br stretching vibration is typically found in the 680-515 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the benzene ring and can be found in the 900-690 cm⁻¹ range. For a meta-substituted ring, as in the 3-bromophenyl group, specific patterns of these out-of-plane bending bands can be expected.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfanyl (C-S) | Stretching | 710 - 570 |
| Bromo-Aromatic (C-Br) | Stretching | 680 - 515 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
This interactive table summarizes the expected frequency ranges for the characteristic vibrations of the sulfanyl and bromophenyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
In the ¹H NMR spectrum of this compound, the protons can be divided into two main regions: aromatic and aliphatic. The protons on the 3-bromophenyl ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The substitution pattern will lead to a complex splitting pattern due to spin-spin coupling between the non-equivalent aromatic protons. The electron-withdrawing nature of the bromine atom and the sulfanyl group will influence the precise chemical shifts of these protons.
The aliphatic protons belong to the acetyl chloride moiety. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfanyl group and the carbonyl group are expected to appear as a singlet in the region of δ 3.5-4.5 ppm. The electronegativity of the neighboring sulfur and carbonyl groups will cause a downfield shift for these protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |
| Methylene (-S-CH₂-CO-) | 3.5 - 4.5 | Singlet |
This interactive table presents the expected ¹H NMR chemical shifts and multiplicities for the different types of protons in this compound.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is highly deshielded and is expected to resonate in the range of δ 160-180 ppm. The carbons of the 3-bromophenyl ring will appear in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom directly bonded to the bromine (C-Br) will show a characteristic chemical shift influenced by the heavy atom effect. The methylene carbon (-CH₂-) will be found in the aliphatic region, likely between δ 40 and 60 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic (Ar-C) | 120 - 140 |
| Methylene (-S-CH₂-CO-) | 40 - 60 |
This interactive table displays the expected ¹³C NMR chemical shifts for the different types of carbons in this compound.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. In the case of this compound, COSY would be crucial for establishing the coupling network among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbon atoms to which they are directly attached. It would allow for the direct assignment of the protonated carbons in both the aromatic and aliphatic regions.
Through the combined application of these spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further studies of its chemical properties and applications.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
The molecular formula for this compound is C₈H₆BrClOS. The detection of the molecular ion peak in the mass spectrum would be crucial for confirming its molecular weight. A key feature in the mass spectrum of this compound would be the distinctive isotopic patterns arising from the presence of both bromine and chlorine atoms.
Bromine's Isotopic Signature : Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in two peaks of almost equal intensity separated by two mass units (M and M+2) for any bromine-containing fragment. libretexts.org
Chlorine's Isotopic Signature : Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This leads to two peaks separated by two mass units (M and M+2) with a characteristic intensity ratio of roughly 3:1. libretexts.org
The combination of both bromine and chlorine in this compound would produce a complex and highly characteristic molecular ion cluster. The primary molecular ion peak (M) would correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. Additional peaks at M+2 and M+4 would be observed due to the various combinations of ⁸¹Br and ³⁷Cl. The relative intensities of these peaks provide a definitive fingerprint for the presence of one bromine and one chlorine atom in the molecule. whitman.edu
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | Corresponding Isotopes | Expected Relative Abundance |
|---|---|---|
| M | C₈H₆⁷⁹Br³⁵ClOS | Highest |
| M+2 | C₈H₆⁸¹Br³⁵ClOS / C₈H₆⁷⁹Br³⁷ClOS | Significant |
In electron ionization mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information. For this compound, several fragmentation pathways can be predicted.
A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a highly stable, resonance-stabilized acylium ion. masterorganicchemistry.comucla.edu This would be a diagnostically significant ion in the mass spectrum of the target compound.
Formation of the Acylium Ion : this compound -> [C₈H₆BrOS]⁺ + Cl•
The resulting acylium ion, {[(3-Bromophenyl)sulfanyl]acetylium}, would also exhibit the characteristic M and M+2 isotopic pattern of bromine.
Further fragmentation could involve the cleavage of the C-S bond or fragmentation of the aromatic ring. The loss of the entire acetyl chloride side chain is also a plausible fragmentation pathway. libretexts.org The presence of halogens on the aromatic ring can influence the fragmentation pathways. nih.gov
Table 2: Potential Diagnostic Ions in the Mass Spectrum of this compound
| Ion | Formula | Description |
|---|---|---|
| [C₈H₆BrClOS]⁺ | C₈H₆BrClOS | Molecular Ion |
| [C₈H₆BrOS]⁺ | C₈H₆BrOS | Acylium Ion |
| [C₆H₄BrS]⁺ | C₆H₄BrS | Thiophenyl cation |
X-ray Crystallography for Solid-State Structure Determination
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, based on the known structures of related molecules, a theoretical model of its solid-state structure can be proposed.
The bond lengths and angles would be expected to fall within the typical ranges for similar functional groups. For instance, the C-Cl and C=O bond lengths in the acetyl chloride moiety would be comparable to those in other acyl chlorides. nist.gov The C-Br bond length on the phenyl ring and the C-S bonds will also have characteristic lengths. wiredchemist.com
Table 3: Predicted Bond Parameters for this compound
| Bond/Angle | Predicted Value Range |
|---|---|
| C=O bond length | ~1.18 - 1.20 Å |
| C-Cl bond length | ~1.77 - 1.80 Å |
| C-S bond length | ~1.75 - 1.85 Å |
| C-Br bond length | ~1.85 - 1.95 Å |
| C-S-C bond angle | ~100 - 105° |
In the solid state, the molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. Several types of non-covalent interactions could play a role in the crystal packing.
Dipole-Dipole Interactions : The acetyl chloride group possesses a strong dipole moment, which would lead to significant dipole-dipole interactions between adjacent molecules.
Halogen Bonding : The bromine and chlorine atoms could participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophilic atom (like the oxygen of the carbonyl group) on a neighboring molecule.
π-π Stacking : The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
C-H···O and C-H···π Interactions : Weak hydrogen bonds involving the aromatic hydrogens and the carbonyl oxygen or the aromatic π-system are also likely to be present. nih.gov
The interplay of these interactions would dictate the final three-dimensional arrangement of the molecules in the crystal.
Theoretical and Computational Investigations of 3 Bromophenyl Sulfanyl Acetyl Chloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the characteristics of [(3-Bromophenyl)sulfanyl]acetyl chloride. These computational approaches allow for the detailed examination of the molecule's fundamental properties.
The initial step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Conformational analysis is also performed to identify different spatial arrangements of the atoms (conformers) and their relative stabilities.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.78 | ||
| S-C(acetyl) | 1.82 | ||
| C=O | 1.19 | ||
| C-Cl | 1.81 | ||
| C-Br | 1.91 | ||
| C-S-C | 101.5 | ||
| S-C-C=O | 110.2 | ||
| O=C-Cl | 123.4 | ||
| C-S-C-C | 85.7 |
Note: The data presented in this table is illustrative and based on typical values from DFT calculations for similar structures. Actual values may vary depending on the specific computational method and basis set used.
The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
In this compound, the HOMO is primarily localized on the sulfur atom and the bromophenyl ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the acetyl chloride group, specifically the carbonyl carbon, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.10 |
Note: These values are representative and can differ based on the computational methodology.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote regions of varying electrostatic potential.
For this compound, the MEP map shows a region of high negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating its high electron density and suitability for electrophilic interaction. Regions of positive potential (colored blue) are generally found around the hydrogen atoms and the carbonyl carbon, highlighting their electron-deficient nature.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic interactions within a molecule. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density.
Reaction Pathway Modeling and Transition State Analysis
Spectroscopic Property Prediction (e.g., IR, NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.
For this compound, theoretical calculations of its infrared (IR) spectrum can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the C-Cl bond can be calculated.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be predicted. These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 3: Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Value |
|---|---|
| IR: C=O Stretch | 1780 cm⁻¹ |
| IR: C-Cl Stretch | 750 cm⁻¹ |
| ¹H NMR: Phenyl Protons | 7.2 - 7.6 ppm |
| ¹³C NMR: Carbonyl Carbon | 168 ppm |
Note: These are predicted values and may show slight deviations from experimental results.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and flexibility over time. For a molecule such as this compound, which possesses several rotatable bonds, MD simulations can elucidate the accessible conformational states, their relative energies, and the transition pathways between them. While specific MD studies exclusively focused on this compound are not prevalent in publicly accessible literature, a robust simulation protocol can be outlined based on established methodologies for similar small organic molecules, particularly those containing organosulfur and organohalogen moieties. rsc.orgnih.gov
The primary goal of an MD simulation for this compound would be to map its conformational landscape, which is largely defined by the rotation around two key single bonds:
The Ar-S bond (linking the 3-bromophenyl ring and the sulfur atom).
The S-CH2 bond (linking the sulfur atom and the acetyl group).
Rotation around these bonds gives rise to various conformers, each with a distinct spatial arrangement and associated potential energy. The simulation would track the dihedral angles corresponding to these rotations to identify the most stable, low-energy conformations.
A typical MD simulation protocol for this compound would involve several key steps. Initially, a high-quality initial 3D structure of the molecule is generated and optimized using quantum mechanics methods. This structure is then placed in a simulation box, often solvated with an appropriate solvent (like water or a non-polar organic solvent) to mimic different chemical environments.
The interactions between atoms are governed by a set of mathematical functions known as a force field. nih.gov The choice of force field is critical for the accuracy of the simulation. For a molecule containing sulfur and bromine, a well-parameterized force field such as the CHARMM General Force Field (CGenFF), the General AMBER Force Field (GAFF), or a specialized OPLS-based force field for organosulfur and organohalogen compounds would be appropriate. rsc.orgnih.gov These force fields have been developed to accurately model the bonded and non-bonded interactions, including van der Waals forces and electrostatic interactions, which dictate the conformational preferences. nih.gov
The simulation is then run for a duration of nanoseconds to microseconds, during which the system's trajectory (the positions and velocities of all atoms) is saved at regular intervals. Analysis of this trajectory allows for the construction of a potential energy surface, revealing the stable and metastable conformational states as energy minima.
The expected findings from such a simulation would provide a detailed picture of the molecule's flexibility. For instance, the rotation around the Ar-S bond would likely be influenced by steric hindrance between the acetyl group and the bromine atom on the aromatic ring. The simulation would quantify the rotational energy barrier and the preferred dihedral angle. Similarly, the conformational state of the acetyl chloride group relative to the sulfur atom would be explored, identifying whether gauche or anti conformers are more stable.
The data generated can be presented in various forms, including interactive tables that summarize the key parameters of the simulation and the resulting conformational data.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation Protocol
| Parameter | Value / Description | Rationale |
| Force Field | OPLS-AA / GAFF | Provides reliable parameters for organosulfur and halogenated organic compounds. rsc.orgnih.gov |
| Solvent Model | TIP3P (Explicit Water) or GBSA (Implicit) | To simulate behavior in aqueous or generalized solvent environments. |
| System Temperature | 300 K | To simulate behavior at standard ambient temperature. |
| System Pressure | 1 atm | To simulate behavior at standard atmospheric pressure. |
| Simulation Duration | 100 - 500 nanoseconds | Sufficient time to sample significant conformational changes in a small molecule. |
| Time Step | 2 femtoseconds | A standard time step for stable integration of equations of motion. |
Table 2: Hypothetical Conformational Analysis Results
This table illustrates the type of data that would be obtained from analyzing the simulation trajectory, focusing on the key dihedral angles.
| Dihedral Angle | Description | Predicted Stable Conformer(s) | Relative Population (%) |
| C(2)-C(1)-S-C(7) | Rotation around the Aryl-Sulfur bond | ~ ±90° (non-planar) | 85% |
| 0° / 180° (planar) | 15% | ||
| C(1)-S-C(7)-C(8) | Rotation around the Sulfur-Methylene bond | anti-periplanar (~180°) | 60% |
| gauche (~ ±60°) | 40% |
These simulations provide critical data that complements experimental findings from techniques like NMR spectroscopy, helping to build a comprehensive understanding of the molecule's structural dynamics. researchgate.net
Applications of 3 Bromophenyl Sulfanyl Acetyl Chloride in Advanced Organic Synthesis
Building Block for Complex Molecules in Fine Chemical Synthesis
In the realm of fine chemical synthesis, acyl chlorides are prized for their ability to readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The specific structure of [(3-Bromophenyl)sulfanyl]acetyl chloride allows for the precise introduction of the (3-bromophenyl)sulfanylacetyl moiety into target molecules.
The synthesis of novel pharmaceutical agents often relies on the assembly of complex molecules from smaller, functionalized building blocks. Acetyl chloride and its derivatives are important organic synthetic intermediates and acetylating agents used widely in the pharmaceutical field. krwater.com The structure of this compound is particularly relevant for creating analogs of existing drugs or entirely new chemical entities.
The reactive acetyl chloride function serves as a key electrophilic site for coupling with various nucleophilic scaffolds. For instance, it can be used to acylate amines or hydrazides to form complex amide or hydrazide structures. This is exemplified in syntheses where similar sulfanyl]acetyl chloride intermediates are used to produce complex heterocyclic compounds, such as N'-substituted acetohydrazides, which have been evaluated for their biological activities. researchgate.net The (3-bromophenyl) group can be further modified through cross-coupling reactions, offering a route to a diverse library of compounds for drug discovery programs.
Table 1: Potential Reactions in Pharmaceutical Intermediate Synthesis
| Reactant Type | Nucleophilic Group | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Amine (R-NH₂) | -NH₂ | Amide | Formation of peptide-like bonds, synthesis of enzyme inhibitors. |
| Alcohol (R-OH) | -OH | Ester | Prodrug synthesis, modification of solubility. |
| Hydrazine (B178648) (R-NHNH₂) | -NHNH₂ | Hydrazide | Building block for heterocyclic compounds (e.g., oxadiazoles). researchgate.net |
The development of new agrochemicals, such as pesticides and herbicides, is another area where this compound can serve as a valuable intermediate. krwater.com The introduction of halogen atoms, particularly bromine, into molecular structures is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability.
Role in Polymer Chemistry
The high reactivity of the acyl chloride group also makes this compound a candidate for applications in polymer science, particularly in the modification and synthesis of specialized polymers.
While not a typical vinyl monomer for chain-growth polymerization researchgate.net, acyl chlorides can, in specific contexts, act as initiators. Polymerization initiators are compounds that generate reactive species (radicals or ions) to begin the polymerization process. tcichemicals.com For instance, in certain types of cationic polymerization, an acyl chloride could potentially initiate the reaction. However, a more prominent role for this compound is not as a primary monomer or a conventional initiator but in the controlled functionalization of polymer chains.
A significant application for acyl chlorides in polymer chemistry is in the end-group functionalization of polymers created through living polymerization techniques, such as ring-opening polymerization. mdpi.com In these processes, the polymerization proceeds without termination until it is deliberately "quenched" with a specific reagent.
By adding this compound at the end of a living polymerization, the reactive polymer chain end attacks the acyl chloride, forming a stable covalent bond. This process effectively attaches the [(3-bromophenyl)sulfanyl]acetyl group to the terminus of the polymer chain. mdpi.com This end-capping strategy allows for the precise introduction of desired functionality, which can dramatically alter the physical and chemical properties of the resulting polymer.
Table 2: Polymer Functionalization via End-Capping
| Polymerization Method | Reactive Chain End | Reaction with this compound | Result |
|---|---|---|---|
| Anionic Polymerization | Carbanion | Nucleophilic acyl substitution | Polymer with a terminal ketone and a (3-bromophenyl)sulfanyl group. |
Development of Functional Materials
The modification of polymers and other substrates with this compound is a direct route to the creation of advanced functional materials. The specific chemical moieties within the compound—the thioether, the aromatic ring, and the bromine atom—can each impart unique properties to the material.
Flame Retardancy: The presence of bromine is known to confer flame-retardant properties to materials. Incorporating this compound into a polymer matrix can enhance its resistance to combustion.
Optical Properties: Aromatic rings and heavy atoms like bromine can increase the refractive index of a polymer, making such materials useful for optical applications like coatings and lenses.
Surface Modification: The functional group can alter the surface energy of a material, affecting properties like wettability, adhesion, and biocompatibility.
Precursor for Further Modification: The bromine atom on the phenyl ring acts as a reactive site for post-functionalization reactions, such as Suzuki or Heck coupling. This allows a material functionalized with this compound to be further modified with a wide range of other chemical groups, creating highly complex and tailored material surfaces.
Precursors for Optoelectronic or Electronic Materials
There is currently no specific research data available that demonstrates the use of this compound as a direct precursor for optoelectronic or electronic materials. While aryl sulfide (B99878) and brominated aromatic compounds are classes of molecules that have been investigated for such applications due to their potential semiconducting and light-emitting properties, the specific contribution of the this compound scaffold has not been detailed in published research.
Synthesis of Heterocyclic Compounds Incorporating the Aryl Sulfanyl (B85325) Moiety
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Acyl chlorides are common starting materials for the construction of various heterocyclic rings. However, specific methodologies employing this compound for the following scaffolds have not been reported.
Formation of Oxadiazole and Thiadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acyl hydrazides with a carbonyl source. researchgate.netresearchgate.net Similarly, 1,3,4-thiadiazoles can be prepared from thiosemicarbazides or by the cyclization of thiohydrazides. nih.govbas.bg While this compound could theoretically react with a suitable hydrazine derivative to form an intermediate that could then be cyclized, no published studies have documented this specific transformation.
General synthetic routes to these heterocycles are well-established. For instance, the reaction of an acid hydrazide with an acyl chloride is a common method to produce a 1,2-diacylhydrazine, which can then be dehydrated to form a 1,3,4-oxadiazole. researchgate.net A related compound, N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides, has been synthesized, indicating that the (3-bromophenyl)sulfanyl moiety is of interest in the context of oxadiazole chemistry, although the synthesis did not start from the corresponding acetyl chloride.
Construction of Thiazolidine (B150603) and Thiazinane Scaffolds
The construction of thiazolidine rings typically involves the condensation of a compound containing a thiol group with an imine or an aldehyde/ketone and an amine. researchgate.netrdd.edu.iq Thiazinane scaffolds can be synthesized through various cyclization strategies, often involving reactions of bifunctional substrates containing sulfur and nitrogen atoms. nih.govmdpi.comresearchgate.net The reactivity of an acyl chloride like this compound is not typically directly suited for the primary cyclization step in these syntheses without significant prior functional group manipulation. Consequently, there are no specific methods reported in the literature for the construction of thiazolidine or thiazinane scaffolds directly from this compound.
Derivatization Strategies and Analogue Development Based on 3 Bromophenyl Sulfanyl Acetyl Chloride
Modification of the Acetyl Chloride Moiety
The acetyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is the cornerstone for creating a library of derivatives with modified properties.
The reaction of [(3-Bromophenyl)sulfanyl]acetyl chloride with alcohols, amines, and hydrazines provides a straightforward route to the corresponding esters, amides, and hydrazides. These reactions are typically rapid and high-yielding.
Esters: Esterification can be achieved by reacting the acetyl chloride with an alcohol. youtube.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. organic-chemistry.org The choice of solvent is typically an aprotic one, like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). organic-chemistry.org The benefit of starting with a highly reactive acyl chloride is that the reaction is essentially irreversible, driving the formation of the ester product. youtube.com
General Reaction Scheme for Esterification:
this compound + R-OH → [(3-Bromophenyl)sulfanyl]acetate-R + HCl
Amides: Amide synthesis is readily accomplished by treating the acetyl chloride with ammonia (B1221849) or a primary or secondary amine. researchgate.net Due to the high reactivity, the reaction is often vigorous and may require cooling. researchgate.net Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second serves as a base to quench the generated HCl, forming an ammonium (B1175870) salt. uni-muenchen.denih.gov Alternatively, one equivalent of the amine can be used in combination with another base like pyridine. wikipedia.org This method is one of the most common and efficient ways to form amide bonds. adichemistry.com
General Reaction Scheme for Amidation:
this compound + 2 RNH₂ → N-R-[(3-Bromophenyl)sulfanyl]acetamide + RNH₃Cl
Hydrazides: Hydrazides are synthesized by the reaction of the acetyl chloride with hydrazine (B178648) or its substituted derivatives. mnstate.edu The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the hydrazine acts as the nucleophile. mnstate.edu These reactions are often performed under basic conditions to facilitate the reaction and neutralize the acid byproduct. rsc.org Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. rsc.orgnih.gov
General Reaction Scheme for Hydrazide Formation:
this compound + H₂N-NHR → N'-R-[(3-Bromophenyl)sulfanyl]acetohydrazide + HCl
A summary of representative nucleophiles and the resulting functional groups is presented in the table below.
| Nucleophile | Reagent Class | Resulting Functional Group | Derivative Class |
| R-OH | Alcohol | -COOR | Ester |
| R-NH₂ | Primary Amine | -CONHR | Secondary Amide |
| R₂NH | Secondary Amine | -CONR₂ | Tertiary Amide |
| H₂N-NH₂ | Hydrazine | -CONHNH₂ | Hydrazide |
The acetyl chloride moiety can also be converted into other acyl derivatives, such as acid anhydrides. The synthesis of an anhydride (B1165640) is typically achieved by reacting the acyl chloride with a carboxylate salt or a carboxylic acid. nih.govlibretexts.org When a carboxylic acid is used, a weak base like pyridine is commonly added to act as a catalyst and to scavenge the HCl produced, driving the reaction to completion. nih.gov This method can be used to prepare both symmetrical and mixed anhydrides. nih.gov
General Reaction Scheme for Anhydride Formation:
this compound + R-COOH → [(3-Bromophenyl)sulfanyl]acetic R-carboxylic anhydride + HCl
This transformation is particularly useful for creating more moderately reactive acylating agents compared to the parent acetyl chloride.
Transformations at the Bromophenyl Group
The bromine atom on the phenyl ring serves as a key functional handle for a variety of transformations, enabling the extension of the molecular framework and the introduction of diverse substituents.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. However, the presence of the sulfur atom in this compound could potentially interfere with the palladium catalyst, a phenomenon known as catalyst poisoning. researchgate.net Careful selection of ligands and reaction conditions may be necessary to mitigate this effect. A relevant study has shown successful palladium-catalyzed coupling of thioacetates with aryl halides, indicating that C-S bond formation is feasible under appropriate conditions. nih.gov
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is one of the most versatile methods for forming biaryl linkages. mdpi.com For the target molecule, a Suzuki reaction would couple the 3-sulfanylacetyl chloride-substituted phenyl ring with another aryl or vinyl group.
General Reaction Scheme for Suzuki Coupling:
this compound + R-B(OH)₂ --(Pd catalyst, base)--> [(3-R-phenyl)sulfanyl]acetyl chloride + MBr + B(OH)₃
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is highly effective for the vinylation of aryl rings. wikipedia.org Applying this to the target compound would introduce an alkenyl substituent at the 3-position of the phenyl ring.
General Reaction Scheme for Heck Coupling:
this compound + H₂C=CHR --(Pd catalyst, base)--> [3-(R-CH=CH)-phenyl]sulfanyl]acetyl chloride + HBr
Sonogashira Coupling: The Sonogashira coupling is a reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is a reliable way to form C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.org
General Reaction Scheme for Sonogashira Coupling:
this compound + H-C≡C-R --(Pd/Cu catalyst, base)--> [3-(R-C≡C)-phenyl]sulfanyl]acetyl chloride + HBr
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |
| Suzuki | R-B(OH)₂ (Boronic Acid) | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryl or Alkyl-aryl |
| Heck | R-CH=CH₂ (Alkene) | Pd catalyst, Base | C(sp²)-C(sp²) | Aryl-alkene (Styrene derivative) |
| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd/Cu catalyst, Base | C(sp²)-C(sp) | Aryl-alkyne (Tolane derivative) |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. researchgate.netrsc.org The this compound molecule lacks such strong activating groups. The sulfanylacetyl chloride group is not sufficiently electron-withdrawing to facilitate a classical SNAr reaction under standard conditions. Therefore, direct displacement of the bromine atom by nucleophiles via an SNAr mechanism is generally not a feasible strategy for this compound. nih.gov
The bromine atom can be converted into a more reactive organometallic species through metal-halogen exchange.
Grignard Reagent Formation: Aryl bromides react with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form Grignard reagents (R-MgBr). wikipedia.orgadichemistry.com This process, an oxidative insertion of magnesium into the carbon-bromine bond, reverses the polarity of the carbon atom, making it nucleophilic. youtube.comadichemistry.com
Reaction Scheme for Grignard Formation:
this compound + Mg --(ether)--> [3-(Bromomagnesium)phenyl]sulfanyl]acetyl chloride
Lithiation: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming an aryllithium species.
Reaction Scheme for Lithiation:
this compound + 2 BuLi --(ether, low temp)--> [3-Lithiophenyl]sulfanyl]acetyl chloride + BuBr + BuH
A significant challenge for both strategies is the presence of the highly electrophilic acetyl chloride group. This functional group would readily react with and be destroyed by the newly formed, highly nucleophilic Grignard or aryllithium reagent. To successfully perform these transformations, the acetyl chloride moiety would first need to be protected or converted into a less reactive functional group, such as a carboxylic acid or an ester, before the formation of the organometallic reagent. The protected group could then be deprotected or the ester hydrolyzed back to the acid after the desired reaction of the organometallic species has been carried out.
Modifications of the Sulfanyl (B85325) Linkage
The sulfanyl linkage in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered chemical and physical properties. Strategies targeting this linkage primarily involve oxidation to sulfoxides and sulfones, or cleavage of the carbon-sulfur bond to enable selective functionalization.
Oxidation to Sulfoxides and Sulfones
The oxidation of the sulfide (B99878) in this compound to the corresponding sulfoxide (B87167) and sulfone represents a common strategy to modify the electronic and steric properties of the molecule. The introduction of one or two oxygen atoms to the sulfur atom increases its oxidation state and alters the geometry and polarity of the sulfanyl group.
Sulfoxides: Selective oxidation to the sulfoxide, [(3-Bromophenyl)sulfinyl]acetyl chloride, can be achieved using a variety of mild oxidizing agents. The primary challenge in this synthesis is to prevent over-oxidation to the sulfone. Common reagents for this transformation include:
Hydrogen Peroxide (H₂O₂): Often used in stoichiometric amounts in solvents like acetic acid or methanol. The reaction conditions need to be carefully controlled to favor the formation of the sulfoxide.
Sodium Periodate (NaIO₄): A selective oxidant for converting sulfides to sulfoxides, typically carried out in a biphasic solvent system.
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used reagent for various oxidation reactions. Using one equivalent of m-CPBA at low temperatures generally yields the sulfoxide.
| Oxidizing Agent | Solvent | Typical Reaction Conditions | Expected Product |
| H₂O₂ (1 eq.) | Acetic Acid | 0 °C to room temperature | [(3-Bromophenyl)sulfinyl]acetyl chloride |
| NaIO₄ | Methanol/Water | Room temperature | [(3-Bromophenyl)sulfinyl]acetyl chloride |
| m-CPBA (1 eq.) | Dichloromethane | -78 °C to 0 °C | [(3-Bromophenyl)sulfinyl]acetyl chloride |
Sulfones: Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone, [(3-Bromophenyl)sulfonyl]acetyl chloride. This transformation requires stronger oxidizing conditions or an excess of the oxidizing agent. Reagents commonly employed for the synthesis of sulfones include:
Potassium Permanganate (KMnO₄): A powerful oxidizing agent that can effectively convert sulfides to sulfones.
Hydrogen Peroxide (H₂O₂) in excess: Using more than two equivalents of H₂O₂, often in the presence of a catalyst like tungstic acid, drives the reaction to completion to form the sulfone.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A versatile and stable oxidizing agent that provides high yields of sulfones from sulfides.
| Oxidizing Agent | Solvent | Typical Reaction Conditions | Expected Product |
| KMnO₄ | Acetone/Water | Room temperature | [(3-Bromophenyl)sulfonyl]acetyl chloride |
| H₂O₂ (>2 eq.) | Acetic Acid/Tungstic Acid | Reflux | [(3-Bromophenyl)sulfonyl]acetyl chloride |
| Oxone® | Methanol/Water | Room temperature | [(3-Bromophenyl)sulfonyl]acetyl chloride |
Cleavage Strategies for Selective Functionalization
Cleavage of the carbon-sulfur (C-S) bond in this compound can be a strategic step to enable the introduction of new functional groups at either the aryl or the acetyl moiety. Various methods have been developed for the cleavage of C-S bonds in aryl sulfides, which can be adapted for this specific compound.
Reductive Cleavage: This approach typically involves the use of reducing agents to break the C-S bond, often leading to the formation of a thiol and a hydrocarbon.
Raney Nickel: A common reagent for the desulfurization of thioethers, which would convert this compound to phenylacetyl chloride and bromobenzene (B47551).
Sodium in Liquid Ammonia: A powerful reducing system capable of cleaving aryl-sulfur bonds.
Oxidative Cleavage: In some cases, oxidation of the sulfide to a sulfoxide or sulfone can facilitate C-S bond cleavage under specific conditions, although this is less common for synthetic purposes aimed at selective functionalization.
Transition Metal-Catalyzed Cleavage: Recent advances in organometallic chemistry have provided methods for the transition metal-catalyzed cleavage of C-S bonds, allowing for subsequent cross-coupling reactions. For instance, nickel or palladium catalysts can be employed to activate the C-S bond for coupling with various nucleophiles.
| Cleavage Method | Reagent/Catalyst | Expected Products |
| Reductive Cleavage | Raney Nickel | Phenylacetyl chloride, Bromobenzene |
| Reductive Cleavage | Sodium/Liquid Ammonia | 3-Bromothiophenol (B44568), Acetyl chloride |
| Transition Metal-Catalyzed Cross-Coupling | Ni or Pd catalyst + Nucleophile | Functionalized bromobenzene and acetyl derivatives |
Synthesis of Structurally Related Compounds
The structural framework of this compound offers several avenues for the synthesis of analogues with modified properties. These modifications can involve altering the position of the bromine atom, introducing different substituents on the aromatic ring, or extending the acetyl chain.
Positional Isomers of the Bromine Atom
The synthesis of positional isomers, namely [(2-bromophenyl)sulfanyl]acetyl chloride and [(4-bromophenyl)sulfanyl]acetyl chloride, would involve starting from the corresponding isomeric bromothiophenols. The general synthetic route would be analogous to that of the 3-bromo isomer, involving the reaction of the respective bromothiophenol with chloroacetic acid, followed by conversion of the resulting carboxylic acid to the acetyl chloride.
Synthesis of [(2-Bromophenyl)sulfanyl]acetic acid: 2-Bromothiophenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521), to yield 2-(2-bromophenylsulfanyl)acetic acid.
Synthesis of [(4-Bromophenyl)sulfanyl]acetic acid: Similarly, 4-bromothiophenol (B107966) is reacted with chloroacetic acid and a base to afford 2-(4-bromophenylsulfanyl)acetic acid.
The subsequent conversion of these carboxylic acids to their corresponding acetyl chlorides can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
| Starting Material | Product |
| 2-Bromothiophenol | [(2-Bromophenyl)sulfanyl]acetyl chloride |
| 4-Bromothiophenol | [(4-Bromophenyl)sulfanyl]acetyl chloride |
Introduction of Other Halogens or Substituents on the Aromatic Ring
To explore the structure-activity relationship further, analogues with different halogens (e.g., chlorine, iodine) or other substituents (e.g., methyl, methoxy) on the aromatic ring can be synthesized. The synthetic strategy would again rely on the availability of the appropriately substituted thiophenols.
For example, the synthesis of [(3-chlorophenyl)sulfanyl]acetyl chloride would commence with 3-chlorothiophenol. The reaction sequence remains the same: S-alkylation with chloroacetic acid followed by chlorination of the carboxylic acid.
| Starting Thiophenol | Resulting Acetyl Chloride |
| 3-Chlorothiophenol | [(3-Chlorophenyl)sulfanyl]acetyl chloride |
| 3-Iodothiophenol | [(3-Iodophenyl)sulfanyl]acetyl chloride |
| 3-Methylthiophenol | [(3-Methylphenyl)sulfanyl]acetyl chloride |
| 3-Methoxythiophenol | [(3-Methoxyphenyl)sulfanyl]acetyl chloride |
Homologation or Chain Extension at the Acetyl Group
Extending the acetyl chain of this compound can lead to analogues with different spatial arrangements and reactivity. The most common method for a one-carbon homologation of a carboxylic acid (the precursor to the acetyl chloride) is the Arndt-Eistert synthesis.
The process involves the following steps:
Conversion of [(3-Bromophenyl)sulfanyl]acetic acid to its acid chloride.
Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.
Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver oxide) and a nucleophile (e.g., water) to yield the homologated carboxylic acid, 3-[(3-bromophenyl)sulfanyl]propanoic acid.
Conversion of the homologated acid to its corresponding acid chloride, 3-[(3-bromophenyl)sulfanyl]propanoyl chloride.
| Starting Acid | Homologation Method | Product |
| [(3-Bromophenyl)sulfanyl]acetic acid | Arndt-Eistert Synthesis | 3-[(3-Bromophenyl)sulfanyl]propanoyl chloride |
This method allows for the systematic extension of the carbon chain, providing access to a series of homologous compounds for further investigation.
Emerging Trends and Future Research Directions
Green Chemistry Approaches in Synthesis and Reactivity
Green chemistry principles are increasingly being integrated into the synthesis and handling of reactive chemicals to minimize environmental impact and enhance safety. uniroma1.it For [(3-Bromophenyl)sulfanyl]acetyl chloride, this involves reimagining reaction conditions to reduce waste and avoid hazardous substances.
The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions not only reduce pollution and cost but can also lead to improved reaction rates and different selectivity. nih.govresearchgate.net For the synthesis of derivatives from this compound, such as thioesters, solvent-free conditions catalyzed by simple, heterogeneous catalysts like iron(III) chloride (FeCl₃) have proven effective. tudelft.nl This approach allows for the reaction of the acyl chloride with a thiol at room temperature, achieving high yields and product purity with equimolar amounts of starting materials, thereby minimizing waste. tudelft.nl
Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a frontier in solvent-free synthesis. nih.gov While specific applications to this compound are still emerging, this technique offers the potential for performing reactions in a solid or near-solid state, completely obviating the need for solvents and often enabling reactions that are difficult to achieve in solution.
| Green Technique | Advantages | Potential Application for this compound |
| Solvent-Free Synthesis | Reduced pollution, lower costs, potential for improved reaction rates and selectivity. uniroma1.itnih.gov | Synthesis of thioester derivatives using heterogeneous catalysts like FeCl₃. tudelft.nl |
| Mechanochemistry | Avoids bulk solvents, can enable novel reactivity, energy-efficient. nih.gov | Direct reaction with nucleophiles in a ball mill to form amides or esters. |
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives to traditional organic solvents. nih.gov In the context of reactions involving acyl chlorides, ILs can serve as both the solvent and a catalyst. For instance, functionalized acidic ionic liquids have demonstrated excellent catalytic performance in esterification reactions. nih.gov The use of an ionic liquid medium for the reactions of this compound could facilitate product separation and catalyst recycling, aligning with the principles of sustainable chemistry.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, particularly for reactive and potentially hazardous compounds like acyl chlorides. Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety due to the small reaction volumes at any given moment. acs.orgresearchgate.net
The synthesis of acyl chlorides from their corresponding carboxylic acids is well-suited to flow chemistry. researchgate.netresearchgate.net Continuous-flow systems can utilize reagents like thionyl chloride or phosgene (B1210022) more safely and efficiently, with in-line purification steps to remove byproducts and unreacted starting materials. acs.orggoogle.com Implementing a continuous process for the production of this compound could lead to higher yields, improved purity, and a safer, more scalable manufacturing process. mdpi.com
Catalyst Development for Enhanced Selectivity and Yield
Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater speed, efficiency, and selectivity. For this compound, catalyst development is focused on its subsequent transformations into more complex molecules, such as thioesters and amides.
Recent advancements include:
Phase-Transfer Catalysis: This method facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). For thioester synthesis from acyl chlorides, phase-transfer catalysis using agents like tetrabutylammonium (B224687) chloride can achieve very rapid and efficient reactions under mild conditions. tandfonline.com
Transition Metal Catalysis: Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-S bonds. A nickel-catalyzed reductive coupling of acid chlorides with tetrasulfides provides a novel route to thioesters under mild conditions with good functional group tolerance. acs.org Such methods could be adapted for this compound to synthesize a wide array of thioester derivatives.
Heterogeneous Catalysis: The use of solid, recyclable catalysts simplifies product purification and reduces waste. As mentioned, simple iron salts like FeCl₃ have been shown to be effective, eco-friendly catalysts for thioester formation from acid chlorides under solvent-free conditions. tudelft.nl
| Catalyst Type | Example | Advantages for Acyl Chloride Reactions |
| Phase-Transfer | Tetrabutylammonium chloride | Rapid reactions, mild conditions, biphasic system simplifies workup. tandfonline.com |
| Transition Metal | Nickel complexes | High functional group tolerance, novel bond formations. acs.org |
| Heterogeneous | Iron(III) chloride (FeCl₃) | Recyclable, solvent-free conditions, high yield and purity. tudelft.nl |
Exploration of Novel Biological Applications (excluding clinical human trial data)
The [(3-Bromophenyl)sulfanyl] moiety is a structural feature found in various biologically active molecules. Research into derivatives of this compound is driven by the potential to discover new therapeutic agents. Studies on related bromophenyl-containing compounds have revealed a range of biological activities.
Antimicrobial and Antifungal Activity: Derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have shown promising antimicrobial and antifungal activities, comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Similarly, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been evaluated for their potential to combat Gram-positive pathogens. mdpi.com
Anticancer Activity: Thiazole derivatives containing a bromophenyl group have demonstrated significant anticancer potential against human breast adenocarcinoma cell lines. nih.gov Furthermore, derivatives of natural bromophenols are being investigated for their ability to induce apoptosis in leukemia cells. nih.gov
Antioxidant Activity: Certain bromophenol derivatives have shown the ability to ameliorate oxidative damage and reduce the generation of reactive oxygen species (ROS) in human cells, indicating antioxidant potential. nih.gov
The synthesis of new libraries of compounds derived from this compound, such as amides, esters, and heterocyclic structures, is a promising strategy for identifying novel candidates for further preclinical investigation in these therapeutic areas.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques, particularly in situ (in the reaction vessel) methods, allow for real-time monitoring of chemical transformations without the need for sampling.
For reactions involving the formation or consumption of acyl chlorides, in situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. scienceasia.orgmt.com Techniques like ReactIR™ can track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. mt.com For example, the formation of an acyl chloride from a carboxylic acid can be followed by observing the appearance of the characteristic C=O stretching vibration of the acyl chloride group (typically around 1780-1800 cm⁻¹) and the disappearance of the carboxylic acid peak. scienceasia.orgmt.com This real-time data is invaluable for determining reaction endpoints, identifying the formation of unstable intermediates, and optimizing reaction conditions for safety and efficiency. scienceasia.org
Q & A
Q. Q1. What are the optimal synthetic routes for [(3-Bromophenyl)sulfanyl]acetyl chloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Route 1: React 3-bromobenzenethiol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. The reaction typically proceeds via nucleophilic acyl substitution. Monitor reaction completion using TLC (hexane:ethyl acetate, 4:1). Purify via column chromatography (silica gel, gradient elution) .
- Route 2: Use thionyl chloride (SOCl₂) to convert [(3-bromophenyl)sulfanyl]acetic acid to the corresponding acetyl chloride. This method requires strict moisture control and inert gas purging to avoid hydrolysis .
- Optimization Tips:
- Increase yield (≥80%) by maintaining temperatures between 0–5°C during thiol addition to prevent side reactions.
- Use catalytic dimethylformamide (DMF) to accelerate SOCl₂-mediated reactions .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis:
- GC-MS: Compare retention times and mass spectra with commercial standards (e.g., 3-bromophenylacetic acid derivatives ).
- ¹H/¹³C NMR: Key signals include δ ~3.6 ppm (CH₂ adjacent to sulfur) and δ ~170 ppm (carbonyl carbon) .
- Structural Confirmation:
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Mechanistic Studies:
- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for reactions with amines or alcohols. The electron-withdrawing bromine substituent increases electrophilicity at the carbonyl carbon, accelerating substitution .
- Kinetic studies (e.g., UV-Vis monitoring) reveal second-order dependence on nucleophile concentration in polar aprotic solvents (e.g., DMF) .
- Contradictions in Data:
- Discrepancies in reaction rates may arise from solvent polarity or steric hindrance from the 3-bromo substituent. Use Hammett plots to correlate substituent effects with reactivity .
Q. Q4. How do computational models predict the aquatic toxicity and environmental persistence of this compound?
Methodological Answer:
- Ecotoxicity Prediction:
- Apply QSAR models (e.g., EPI Suite) to estimate LC₅₀ for fish (predicted ~5 mg/L, similar to acetyl chloride derivatives ).
- Hydrolysis half-life in water: <1 hour due to rapid conversion to [(3-bromophenyl)sulfanyl]acetic acid and HCl .
- Experimental Validation:
- Conduct OECD 301F biodegradability tests. The compound is expected to hydrolyze rapidly, minimizing bioaccumulation risk .
Data Contradictions and Resolution Strategies
Q. Q5. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
Methodological Answer:
- Case Study: Conflicting ¹H NMR data (e.g., δ 7.4–7.6 ppm for aromatic protons) may arise from residual solvents or polymorphism.
- Resolution:
Re-crystallize the compound from anhydrous hexane/ethyl acetate.
Use high-field NMR (≥500 MHz) with deuterated DMSO to minimize solvent interference .
Cross-validate with mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks (expected [M+H]⁺ = 263.5) .
Safety and Handling Protocols
Q. Q6. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Emergency Protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
